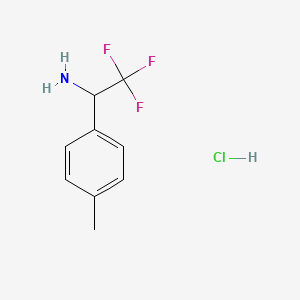

2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride

Übersicht

Beschreibung

2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride is a chemical compound with the CAS number 1186195-01-6 . It has a molecular weight of 225.64 . The IUPAC name for this compound is 2,2,2-trifluoro-1-(4-methylphenyl)ethanamine hydrochloride .

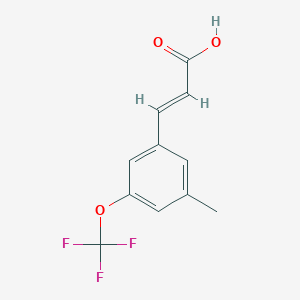

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride can be represented by the InChI code: 1S/C9H10F3N.ClH/c1-6-2-4-7(5-3-6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H . This indicates that the compound consists of a trifluoroethanamine group attached to a p-tolyl group, and it is in the form of a hydrochloride salt.Physical And Chemical Properties Analysis

2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride is a solid at room temperature . The compound is typically stored at normal temperatures .Wissenschaftliche Forschungsanwendungen

Pharmacology

In pharmacology, this compound is explored for its potential as a precursor in the synthesis of more complex molecules with biological activity. Its trifluoromethyl group is particularly of interest due to its ability to improve the metabolic stability and bioavailability of pharmaceuticals .

Organic Synthesis

2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride: serves as a building block in organic synthesis. It can be used to introduce the trifluoromethyl group into other organic compounds, which is a valuable modification in the development of agrochemicals and pharmaceuticals .

Material Science

In material science, the compound finds application in the development of new materials with unique properties, such as increased resistance to degradation or improved mechanical strength. Its incorporation into polymers or coatings could potentially enhance their performance .

Biochemistry

Biochemists utilize this compound in the study of enzyme-substrate interactions, particularly when investigating the role of fluorinated substrates. The presence of the trifluoromethyl group can significantly alter the interaction between an enzyme and its substrate, providing insights into enzyme specificity and mechanism .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry to calibrate instruments or develop new analytical methods. Its unique chemical structure allows for its use in spectroscopy and chromatography to detect or quantify other substances .

Environmental Science

Environmental scientists may investigate the compound’s breakdown products and their impact on ecosystems. Understanding its environmental fate can inform the design of compounds with reduced ecological footprints .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c1-6-2-4-7(5-3-6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQJFAAJNRYVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672131 | |

| Record name | 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride | |

CAS RN |

1186195-01-6 | |

| Record name | 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

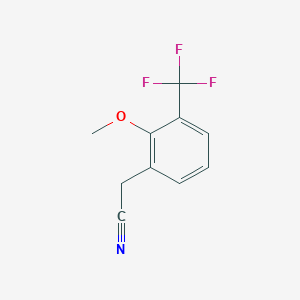

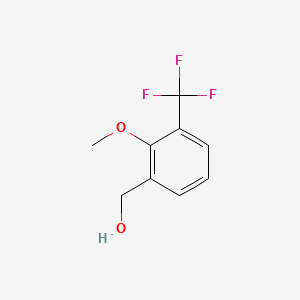

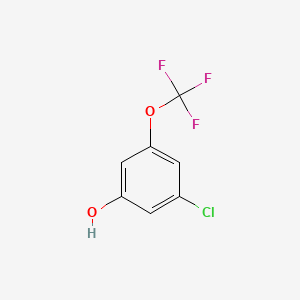

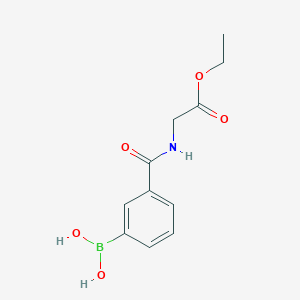

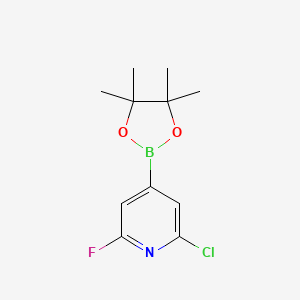

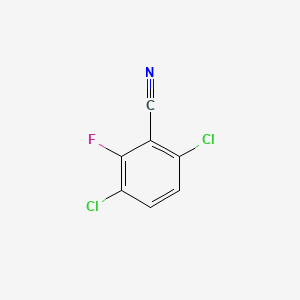

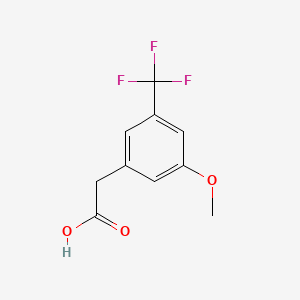

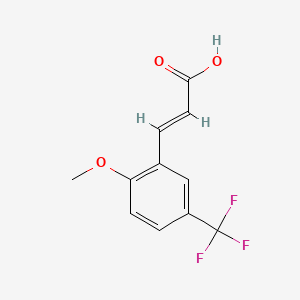

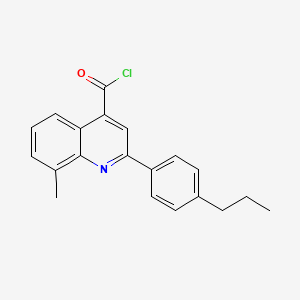

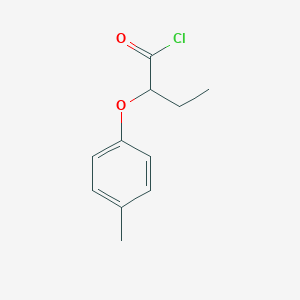

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

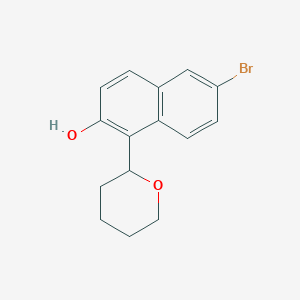

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.